molecular formula C7H7F3N2 B13632977 4-Methyl-3-(trifluoromethyl)pyridin-2-amine

4-Methyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B13632977
M. Wt: 176.14 g/mol
InChI Key: DCAUXQDJLZKDJS-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethyl)pyridin-2-amine is an organic compound with a pyridine core, substituted with a methyl group at the 4-position and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 2-fluoro-4-trifluoromethylpyridine with ethylamine hydrochloride in the presence of sodium hydroxide and dimethyl sulfoxide. The reaction is carried out at 130°C for 24 hours, followed by cooling to room temperature .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial applications, ensuring the availability of necessary reagents and maintaining reaction conditions for optimal yield.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 4-Methyl-3-methylpyridin-2-amine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-Methyl-3-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(trifluoromethyl)pyridin-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-3-(trifluoromethyl)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both a methyl and a trifluoromethyl group can enhance its chemical stability and potential biological activity compared to similar compounds.

Properties

IUPAC Name

4-methyl-3-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c1-4-2-3-12-6(11)5(4)7(8,9)10/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAUXQDJLZKDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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